NCI-60 Panel Inclusion as a Differentiated Anticancer Probe vs. Non-screened Analogs
This specific compound has been formally accessioned into the NCI-60 Human Tumor Cell Line Screen, a globally recognized benchmark panel of 60 cancer cell lines, under identifier NCI60_024479 [1]. In contrast, hundreds of structurally related pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives reported in the literature (e.g., 3b or 3g with 2-hydroxyphenyl or 4-chloro-2-hydroxy-5-methylphenyl at position 6) were evaluated only in single-target enzyme assays (xanthine oxidase) and never progressed to the NCI-60 screen [2]. Inclusion in this panel qualifies the compound as a broad-spectrum anticancer probe, offering users a pre-validated pathway for mechanism-of-action studies via the NCI COMPARE algorithm, which is inaccessible for analogs not in the database.
| Evidence Dimension | Admission to NCI-60 Cancer Cell Line Screening Panel |
|---|---|
| Target Compound Data | Included (NCI60_024479) [1] |
| Comparator Or Baseline | Related 6-aryl substituted pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones (e.g., 3b, 3g) not included in NCI-60 [2] |
| Quantified Difference | Qualitative: Compound is prioritized for NCI screening; comparator compounds lack this priority designation |
| Conditions | NCI Developmental Therapeutics Program (DTP) compound acquisition and screening workflow |
Why This Matters
For procurement for cancer research, a compound already accessioned into the NCI-60 panel reduces validation costs and enables direct comparison against a 60-cell-line sensitivity fingerprint, a capability unavailable with non-screened analogs.
- [1] Ontosight.ai. CHEMBL1998370 | NSC 669949 Compound Overview. Identifiers include NCI60_024479. https://ontosight.ai/glossary/term/nsc-669949-compound-overview--679f6dfd38099fda3c02263f (accessed May 10, 2026). View Source
- [2] Khobragade, C. N.; Bodade, R. G.; Dawane, B. S.; Konda, S. G. Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. J. Enzyme Inhib. Med. Chem. 2010, 25 (5), 615–621. DOI: 10.3109/14756360903389849. View Source
